2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione
Description
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione (CAS 31774-68-2) is an organic compound with the molecular formula C₉H₇N₃O₂, characterized by a tetrahydropyrimidine-dione core substituted with a pyridin-2-yl group at position 2. This compound is marketed by American Elements as a life science reagent, available in bulk and custom purity grades (up to 99.999%) for research and industrial applications .
Properties
IUPAC Name |
2-pyridin-2-yl-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-7-5-8(14)12-9(11-7)6-3-1-2-4-10-6/h1-4H,5H2,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACKMSQTXSOWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC1=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione typically involves the condensation of pyridine derivatives with urea or thiourea under acidic or basic conditions. One common method includes the reaction of pyridine-2-carbaldehyde with urea in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce tetrahydropyrimidine derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against Gram-positive and Gram-negative bacteria. A study reported that certain derivatives displayed good to moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Case Study:
In a comparative study of synthesized pyrimidine derivatives, the compound showed promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Its mechanism involves the inhibition of viral replication pathways by targeting specific viral enzymes. Research indicates that derivatives can inhibit reverse transcriptase and other essential enzymes in viral life cycles .
Case Study:
A derivative was tested against HIV-1 and exhibited significant inhibitory effects on viral replication in vitro. The study highlighted the compound's potential as a lead structure for developing antiviral agents .
Anticancer Activity
The anticancer properties of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine derivatives are attributed to their ability to interfere with DNA biosynthesis and cell proliferation. They inhibit key enzymes such as dihydrofolate reductase and thymidylate synthase.
Case Study:
In vitro testing against K562 leukemia cell lines showed that certain derivatives induced apoptosis and inhibited cell growth effectively at low concentrations . The half-maximal inhibitory concentration (IC50) values were determined through SRB assays across various dosages.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition reduces collagen production, thereby mitigating fibrosis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, substituents, and applications of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione with similar compounds:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The pyridinyl group in the target compound provides aromaticity, contrasting with thiophenyl (morantel, pyrantel) or phenyl (compound 4k) groups. This may influence π-π stacking interactions or metal-binding capacity.
- Salt Forms : Thiopental (sodium salt) and pyrantel (pamoate salt) demonstrate how counterions enhance solubility or bioavailability, whereas the target compound lacks such modifications.
Analysis :
- The absence of synthesis data for the target compound limits direct comparisons. However, analogs with nitro or cyano substituents (e.g., 4j, 4k) exhibit higher melting points, likely due to stronger dipole-dipole interactions or hydrogen bonding.
- The target compound’s pyridinyl group may confer moderate polarity, but its physical properties remain uncharacterized in the available literature.
Recommendations :
- Conduct comparative studies on the target compound’s solubility, stability, and coordination behavior.
- Explore its utility as a ligand in metal-organic frameworks or pharmaceutical intermediates.
Biological Activity
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione (commonly referred to as 2-PTD) is a heterocyclic compound that combines a pyridine ring with a tetrahydropyrimidine structure. Its unique molecular architecture suggests potential biological activities that merit thorough investigation. This article synthesizes available research findings on the biological activity of 2-PTD, highlighting its pharmacological properties and potential applications in medicinal chemistry.
The molecular formula of 2-PTD is C₉H₇N₃O₂, with a molecular weight of 189.17 g/mol. The compound features a pyridine ring fused with a tetrahydropyrimidine moiety, which is significant for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | 2-pyridin-2-yl-1H-pyrimidine-4,6-dione |
| Appearance | Powder |
Biological Activity
Research into the biological activity of 2-PTD has indicated several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine and pyrimidine have been noted for their antibacterial and antifungal activities .
- Inhibition of Enzymatic Activity : The compound's structural similarity to known enzyme inhibitors suggests it may act as an inhibitor for various enzymes critical in disease pathways. Notably, certain pyrimidine derivatives have been explored for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .
- Neuroprotective Effects : Some studies have pointed towards the potential neuroprotective effects of pyridine derivatives. Compounds that inhibit acetylcholinesterase (AChE) are being investigated for their role in treating neurodegenerative diseases .
Study on Topoisomerase II Inhibition
A recent study evaluated the inhibitory effects of various heterocyclic compounds on topoisomerase II activity. The results indicated that certain derivatives could induce cell cycle arrest and apoptosis in cancer cell lines, suggesting that 2-PTD may possess similar properties due to its structural characteristics .
Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, compounds structurally related to 2-PTD were tested against various bacterial strains. Results showed significant inhibition of bacterial growth, indicating that further exploration into 2-PTD's antimicrobial potential is warranted.
Comparative Analysis with Related Compounds
The following table compares 2-PTD with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Amino-2-pyridinone | Contains a pyridine ring | Antibacterial |
| 4-Hydroxyquinoline | Similar bicyclic structure | Antimalarial |
| Barbituric Acid | Pyrimidine derivative | Sedative effects |
| 2-(Pyridin-2-yl)-1H-pyrimidine-4,6-dione | Unique fusion of rings | Potentially diverse pharmacological effects |
Computational Studies
In the absence of extensive experimental data, computational methods have been employed to predict the reactivity and binding interactions of 2-PTD with various biological targets. These studies can provide insights into its pharmacokinetic properties and potential therapeutic applications.
Q & A
Basic Research Question: What are the optimal reaction conditions for synthesizing 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione?
Methodological Answer:
Synthesis typically involves cyclocondensation of pyridine-2-carboxaldehyde with urea derivatives under acidic or basic conditions. For example, refluxing in ethanol with acetic acid (as a catalyst) at 80–100°C for 6–12 hours yields the tetrahydropyrimidine core. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity . Key parameters include stoichiometric ratios (e.g., 1:1.2 for aldehyde to urea) and solvent selection (polar aprotic solvents like DMF may enhance cyclization). Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .
Basic Research Question: How can structural characterization of this compound be rigorously validated?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to confirm the pyridinyl and tetrahydropyrimidine moieties. Key signals include pyridine protons at δ 8.2–8.5 ppm and NH groups at δ 10–12 ppm (broad singlet).
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹).
- X-ray Diffraction : Resolve tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding patterns in the crystal lattice.
- Elemental Analysis : Verify C, H, N content (e.g., theoretical C: 52.1%, H: 4.3%, N: 20.3%) .
Advanced Research Question: What mechanistic insights explain the reactivity of the tetrahydropyrimidine-dione core in nucleophilic substitutions?
Methodological Answer:
The electron-deficient nature of the dione moiety (due to two adjacent carbonyl groups) facilitates nucleophilic attacks at the C4/C6 positions. Computational studies (DFT/B3LYP) reveal charge distribution: C4 and C6 exhibit partial positive charges (Δq ≈ +0.3–0.5), making them susceptible to substitution by amines or thiols. Kinetic studies using stopped-flow spectroscopy show pseudo-first-order kinetics under basic conditions (pH 9–11), with activation energies of ~50 kJ/mol . Side reactions (e.g., ring-opening) can occur if temperature exceeds 120°C, necessitating precise thermal control .
Advanced Research Question: What strategies address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) often stem from:
- Purity : Impurities >2% (e.g., unreacted starting materials) can skew assays. Validate purity via HPLC (retention time ≥99%) .
- Solubility : Use DMSO/water mixtures (≤1% DMSO) to avoid aggregation artifacts.
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Question: How can regioselectivity challenges in functionalizing the pyridine ring be resolved?
Methodological Answer:
Direct functionalization (e.g., halogenation) is hindered by the electron-withdrawing pyrimidine-dione system. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
